2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18895364
InChI: InChI=1S/C20H22FN3O3S/c1-13(2)7-9-22-17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C20H22FN3O3S
Molecular Weight: 403.5 g/mol

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide

CAS No.:

Cat. No.: VC18895364

Molecular Formula: C20H22FN3O3S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide -

Specification

Molecular Formula C20H22FN3O3S
Molecular Weight 403.5 g/mol
IUPAC Name 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
Standard InChI InChI=1S/C20H22FN3O3S/c1-13(2)7-9-22-17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
Standard InChI Key QCTFPGPJDKAQGW-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide (C₂₀H₂₂FN₃O₃S) features three distinct components:

  • Thieno[3,2-d]pyrimidine Core: A fused bicyclic system comprising a thiophene ring condensed with a pyrimidine ring, providing a planar scaffold for intermolecular interactions .

  • 4-Fluorobenzyl Group: A substituted benzyl moiety with a fluorine atom at the para position, enhancing electronic effects and potential target binding .

  • N-(3-Methylbutyl)Acetamide Side Chain: A branched alkyl chain connected via an acetamide linker, influencing solubility and pharmacokinetic properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₂FN₃O₃S
Molecular Weight403.5 g/mol
IUPAC Name2-[3-[(4-Fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
Canonical SMILESCC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2
Topological Polar Surface Area101 Ų

The fluorine atom at the benzyl group enhances electronegativity, potentially improving membrane permeability and target affinity . The thieno[3,2-d]pyrimidine core, analogous to purine bases, may facilitate interactions with enzymes or receptors involved in nucleotide metabolism .

Synthetic Pathways and Methodologies

The synthesis of this compound likely involves multi-step strategies to assemble the thieno[3,2-d]pyrimidine core and attach substituents. Drawing from established methods for analogous structures , a plausible route includes:

Thieno[3,2-d]Pyrimidine Core Formation

The Thorpe-Ziegler cyclization is a common approach for constructing thienopyrimidine derivatives . Starting with a pyrimidine precursor bearing a mercapto group, cyclization under basic conditions forms the fused thiophene ring. For example, treatment of 2-mercaptopyrimidine derivatives with alkylating agents like chloroacetate yields intermediates that undergo intramolecular cyclization .

Attachment of the N-(3-Methylbutyl)Acetamide Side Chain

The acetamide side chain is typically introduced via nucleophilic acyl substitution. Activation of the carboxylic acid group (e.g., using thionyl chloride) forms an acyl chloride, which reacts with 3-methylbutylamine to yield the final acetamide .

Biological Activity and Mechanistic Insights

While direct studies on this compound are scarce, its structural components correlate with documented pharmacological activities:

Anticancer Activity

Fluorinated benzyl groups are prevalent in kinase inhibitors targeting EGFR or VEGFR pathways . The thienopyrimidine core may intercalate DNA or inhibit topoisomerases, inducing apoptosis in cancer cells . Preliminary studies on analogs show IC₅₀ values in the micromolar range against NSCLC models .

Anti-Inflammatory Effects

The N-(3-methylbutyl)acetamide moiety resembles bioactive amides in venoms, which modulate ion channels or G-protein-coupled receptors . This could suppress pro-inflammatory cytokines like TNF-α or IL-6, though mechanistic validation is required .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thienopyrimidine Derivatives

CompoundBiological ActivityIC₅₀/EC₅₀
Thieno[2,3-d]pyrimidin-4-oneAntibacterial (S. aureus)8.2 µM
3-(4-Fluorophenyl)thieno[3,2-d]pyrimidineAnticancer (EGFR-mutated NSCLC)0.45 µM
N-(3-Methylbutyl)acetamideInsect repellent/antimicrobial N/A

The target compound’s unique combination of a fluorinated benzyl group and branched acetamide may synergize antimicrobial and anticancer effects, distinguishing it from simpler analogs .

Industrial and Pharmaceutical Applications

Drug Development

As a kinase inhibitor scaffold, this compound could be optimized for selective targeting of oncogenic mutants. Structural modifications at the C2 or N3 positions may enhance potency and reduce off-target effects .

Agricultural Chemistry

The N-(3-methylbutyl) group, akin to wasp venom amides , suggests potential as a biopesticide. Repellent properties against arthropods or antifungal activity in crops warrant further exploration .

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